molecular formula C26H25N5O3S B11418553 N-(4-methoxybenzyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine

N-(4-methoxybenzyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11418553
M. Wt: 487.6 g/mol
InChI Key: RLGDEGBXBTZBIF-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a methoxybenzyl group, and a sulfonyl group attached to an isopropylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps:

    Formation of the Triazoloquinazoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with the triazoloquinazoline intermediate.

    Attachment of the Sulfonyl Group: The sulfonyl group is usually introduced through sulfonylation reactions, using reagents like sulfonyl chlorides in the presence of a base.

    Final Assembly: The final step involves coupling the isopropylphenyl moiety to the sulfonyl group, often through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of the corresponding sulfide or thiol derivatives.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its triazoloquinazoline core. It could potentially act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential as a therapeutic agent can be explored. Its structural features suggest it could interact with biological targets involved in diseases such as cancer or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methoxybenzyl and sulfonyl groups may enhance binding affinity and specificity, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-3-{[4-(methyl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • N-(4-methoxybenzyl)-3-{[4-(ethyl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Uniqueness

Compared to similar compounds, N-(4-methoxybenzyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to the presence of the isopropyl group, which may confer unique steric and electronic properties. These differences can affect the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable molecule for research and application.

Properties

Molecular Formula

C26H25N5O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C26H25N5O3S/c1-17(2)19-10-14-21(15-11-19)35(32,33)26-25-28-24(27-16-18-8-12-20(34-3)13-9-18)22-6-4-5-7-23(22)31(25)30-29-26/h4-15,17H,16H2,1-3H3,(H,27,28)

InChI Key

RLGDEGBXBTZBIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)OC

Origin of Product

United States

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